![molecular formula C16H21ClF3N5O2 B2381735 N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide CAS No. 2061171-87-5](/img/structure/B2381735.png)
N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide
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Overview
Description
Scientific Research Applications
Crop Protection (Agrochemicals)
Trifluoromethylpyridine (TFMP) derivatives, including the compound you’ve mentioned, play a crucial role in protecting crops from pests. The unique combination of the fluorine atom and the pyridine moiety contributes to their effectiveness. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds help safeguard agricultural yields by controlling pests and diseases .
Antimicrobial Potential
Research has explored the therapeutic potential of imidazole-containing compounds, and among these derivatives, some exhibit good antimicrobial activity. While specific studies on the compound you’ve mentioned are scarce, its structural features may contribute to antimicrobial effects .
Cell Growth Modulation
In a different context, the compound’s impact on cell growth has been studied. When cells were cultured with 2% fetal bovine serum, an increase in cell growth speed was observed. Further investigations could shed light on the underlying mechanisms .
Medicinal Chemistry (Pharmaceuticals)
Several pharmaceutical products incorporate TFMP moieties. Currently, five pharmaceutical and two veterinary products containing TFMP derivatives have received market approval. Additionally, numerous candidates are undergoing clinical trials. Researchers continue to explore novel applications, driven by the compound’s unique physicochemical properties .
Intermediate Synthesis
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop production, demonstrates the compound’s utility. This intermediate can be obtained in good yield via a simple one-step reaction, making it valuable for further chemical transformations .
Chemical Properties and Safety
The compound’s chemical properties, such as its molecular formula (C~6~H~4~ClF~3~N~2~) and molecular weight (196.56 g/mol), contribute to its overall behavior. Safety considerations are essential, and researchers continue to assess its toxicity and handling precautions .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
properties
IUPAC Name |
1-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-N-propan-2-ylpiperazine-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N5O2/c1-10(2)23-15(27)25-5-3-24(4-6-25)14(26)22-9-13-12(17)7-11(8-21-13)16(18,19)20/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSQNNHFVQLPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide |
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